2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a pyrazole ring through a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid using amide bond formation techniques, such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.
Mechanism of Action
The mechanism of action of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, while the benzoic acid moiety can form ionic or hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[({[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
- 2-[({[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
- 2-[({[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
Uniqueness
The presence of the fluoroethyl group in 2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, and iodo analogs.
Properties
CAS No. |
1855938-09-8 |
---|---|
Molecular Formula |
C14H16FN3O2 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H16FN3O2/c15-6-8-18-7-5-12(17-18)10-16-9-11-3-1-2-4-13(11)14(19)20/h1-5,7,16H,6,8-10H2,(H,19,20) |
InChI Key |
YEUMFMABYVHTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=NN(C=C2)CCF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.